molecular formula C12H12N6 B11869449 7-Benzyl-6-hydrazinyl-7h-purine CAS No. 13516-49-9

7-Benzyl-6-hydrazinyl-7h-purine

Cat. No.: B11869449
CAS No.: 13516-49-9
M. Wt: 240.26 g/mol
InChI Key: AYXUVDMYJQUMAZ-UHFFFAOYSA-N
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Description

Significance of Purine (B94841) Derivatives in Medicinal Chemistry and Biology

Purine derivatives, a class of heterocyclic compounds, hold immense significance in medicinal chemistry and biology due to their structural similarity to the endogenous purines, adenine (B156593) and guanine (B1146940). mdpi.com These native purines are fundamental building blocks of nucleic acids (DNA and RNA) and play crucial roles in cellular metabolism, energy transfer (as part of ATP and GTP), and cell signaling. mdpi.comnih.gov This inherent biological relevance makes purine analogues prime candidates for therapeutic intervention. By mimicking or competing with natural purines, these synthetic derivatives can modulate the activity of various enzymes and receptors, leading to a wide range of pharmacological effects. mdpi.comontosight.ai Their diverse therapeutic attributes have been harnessed to combat a multitude of diseases, including cancer, viral infections, and autoimmune disorders. nih.govablesci.com

The versatility of the purine scaffold allows for extensive chemical modification, enabling the synthesis of a vast library of derivatives with tailored biological activities. Researchers can systematically alter substituents on the purine ring to optimize properties such as binding affinity, selectivity, and pharmacokinetic profiles. ontosight.ai This has led to the development of numerous purine-based drugs with applications as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. nih.govtmu.edu.tw

Overview of Heterocyclic Nitrogenous Compounds in Drug Discovery

Heterocyclic nitrogenous compounds represent a cornerstone of modern drug discovery, with a remarkable number of approved pharmaceuticals incorporating these structural motifs. mdpi.comrsc.org It is estimated that approximately 85% of all biologically active molecules are heterocycles, with nitrogen-containing rings being particularly prevalent. rsc.org A significant portion, around 60% of unique small-molecule drugs, feature a nitrogen-based heterocycle. rsc.orgnih.gov This prevalence can be attributed to their ability to form stable structures and engage in crucial hydrogen bonding interactions with biological targets like enzymes and nucleic acids. mdpi.comnih.gov

The diverse array of nitrogen-containing heterocyclic compounds, which includes purines, pyrimidines, pyridines, and imidazoles, provides a rich scaffold for the design of novel therapeutic agents. ijsrtjournal.com These compounds are found in a wide range of natural products with potent biological activities, such as alkaloids, vitamins, and antibiotics. mdpi.com Synthetic nitrogen heterocycles have also proven to be invaluable, with well-known drugs like diazepam and chlorpromazine (B137089) showcasing their therapeutic potential. rsc.orgnih.gov The ability to modify the heterocyclic ring structure allows for the fine-tuning of a molecule's pharmacological properties, including its anti-inflammatory, antibacterial, antiviral, and antitumor activities. mdpi.com

Historical Context of Purine Analogues as Therapeutic Agents

The journey of purine analogues as therapeutic agents has a rich history rooted in the concept of antimetabolites. Early research focused on creating molecules that could interfere with the metabolic pathways of purine synthesis and utilization. nih.gov One of the first clinically successful purine analogues was 6-mercaptopurine (B1684380) (6-MP), developed by replacing the 6-hydroxyl group of hypoxanthine (B114508) with a thiol group. nih.gov This compound and its counterpart, 6-thioguanine, proved effective in the treatment of acute leukemias and remain important chemotherapeutic agents. nih.govnih.gov

The success of these early thiopurines paved the way for the development of a wide range of purine analogues with diverse mechanisms of action. wikipedia.org For instance, azathioprine, a prodrug of 6-MP, was developed as a potent immunosuppressive agent widely used in organ transplantation to prevent rejection. nih.govwikipedia.org Subsequent research led to the discovery of adenosine (B11128) analogues like cladribine (B1669150) and pentostatin, which are effective in treating hairy cell leukemia. nih.govwikipedia.org The development of acyclic nucleoside derivatives such as acyclovir (B1169) and ganciclovir (B1264) marked a significant advancement in antiviral therapy. nih.gov These historical milestones underscore the enduring importance of purine analogues in the pharmacopeia and continue to inspire the search for new and improved therapeutic agents based on the purine scaffold. researchgate.net

Rationale for Investigating Substituted Purine Frameworks, with a Focus on 7-Benzyl-6-hydrazinyl-7H-purine Architectures

The investigation of substituted purine frameworks is driven by the quest for enhanced biological activity, improved selectivity, and novel mechanisms of action. The purine core itself is a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile scaffold for developing ligands for multiple biological targets. researchgate.net By strategically adding various functional groups at different positions on the purine ring, researchers can create compounds with tailored pharmacological profiles.

The focus on this compound architectures stems from the unique properties imparted by these specific substitutions. The benzyl (B1604629) group at the N7-position can enhance the compound's lipophilicity, potentially improving its ability to cross cell membranes and increasing its bioavailability. chemimpex.com The hydrazinyl group at the C6-position is a key functional group that can participate in various chemical reactions, making it a valuable synthon for creating a diverse library of derivatives. nih.gov For instance, hydrazone derivatives of purines have shown promise as potent anticancer agents. mdpi.com

The combination of the benzyl and hydrazinyl moieties on the 7H-purine scaffold presents a compelling area for research. The specific arrangement of these groups in this compound creates a unique chemical entity with the potential for novel biological activities. The exploration of this and related architectures could lead to the discovery of new therapeutic agents with applications in areas such as cancer, viral infections, and inflammatory diseases. chemimpex.comresearchgate.net

Properties

CAS No.

13516-49-9

Molecular Formula

C12H12N6

Molecular Weight

240.26 g/mol

IUPAC Name

(7-benzylpurin-6-yl)hydrazine

InChI

InChI=1S/C12H12N6/c13-17-12-10-11(14-7-15-12)16-8-18(10)6-9-4-2-1-3-5-9/h1-5,7-8H,6,13H2,(H,14,15,17)

InChI Key

AYXUVDMYJQUMAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C(=NC=N3)NN

Origin of Product

United States

Biological Activities and Therapeutic Potential of 7 Benzyl 6 Hydrazinyl 7h Purine Analogues

Antineoplastic and Antiproliferative Activities

The fight against cancer remains a paramount challenge in global health, necessitating the discovery of novel and effective therapeutic agents. Analogues of 7-benzyl-6-hydrazinyl-7H-purine have shown considerable promise in this arena, exhibiting a range of anticancer activities through various mechanisms of action.

In Vitro Cytotoxicity Against Human Cancer Cell Lines

A significant body of research has demonstrated the potent cytotoxic effects of this compound analogues against a variety of human cancer cell lines. These compounds have been shown to inhibit the growth of cancers originating from the liver, colon, breast, lung, and cervix, among others.

For instance, a series of 6,9-disubstituted purine (B94841) analogues, which share structural similarities with the 7-benzyl-7H-purine framework, were tested for their anticancer activity. These studies revealed that most of the synthesized compounds had promising cytotoxic activities against Huh7 liver, HCT116 colon, and MCF7 breast carcinoma cell lines, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) in the micromolar to nanomolar range. researchgate.net Two compounds in particular, a 6-(4-(4-trifluoromethylphenyl)piperazine) analogue (Compound 12) and a 6-(4-(3,4-dichlorophenyl)piperazine) analogue (Compound 25), showed excellent cytotoxicity against liver cancer cell lines (Huh7 and HepG2), with IC₅₀ values comparable to or better than standard chemotherapeutic drugs like 5-fluorouracil. researchgate.net

Another study focused on a unique series of 6,7-disubstituted 7H-purine analogues designed as dual inhibitors of EGFR and HER2, two receptors often overexpressed in breast cancer. One standout compound, designated 8e, exhibited potent cytotoxicity against SKBR3 and BT-474 breast cancer cells. nih.govresearchgate.net Similarly, platinum(II) complexes derived from 6-benzylaminopurine (B1666704) have demonstrated cytotoxicity against a panel of human cancer cell lines, including MCF7 (breast), A549 (lung), and HeLa (cervix). ijmspr.in

Compound AnalogueCancer Cell LineIC₅₀ (µM)Source(s)
Compound 12 (6,9-disubstituted purine)Huh7 (Liver)0.08 researchgate.net
Compound 22 (6,9-disubstituted purine)Huh7 (Liver)0.13 researchgate.net
Compound 12 (6,9-disubstituted purine)HepG2 (Liver)< 0.1 researchgate.net
Compound 25 (6,9-disubstituted purine)HepG2 (Liver)0.13 researchgate.net
Compound 8e (6,7-disubstituted 7H-purine)SKBR3 (Breast)2.17 ± 0.45 nih.govresearchgate.net
Compound 8e (6,7-disubstituted 7H-purine)BT-474 (Breast)2.26 ± 0.37 nih.govresearchgate.net
Platinum Complex 1 MCF7 (Breast)15.1 ± 6.8 ijmspr.in
Platinum Complex 2 MCF7 (Breast)13.6 ± 5.2 ijmspr.in
Platinum Complex 6 MCF7 (Breast)19.0 ± 6.6 ijmspr.in

This table presents a selection of in vitro cytotoxicity data for various purine analogues. The specific substitutions on the purine ring vary between studies.

Induction of Cell Cycle Arrest

A key mechanism through which these purine analogues exert their anticancer effects is by disrupting the normal progression of the cell cycle, leading to a halt in cell division. Several studies have confirmed that specific derivatives can induce cell cycle arrest, primarily at the G2/M phase.

For example, a hydrazonoyl halide derivative, compound 2c, was found to induce cell cycle arrest at the G2/M phase in both MCF7 and HCT116 cancer cell lines. nih.gov Similarly, another compound, designated 7h, also caused G2/M phase arrest in HCT116 and SW620 colorectal cancer cells. nih.gov

Furthermore, the potent 6,7-disubstituted 7H-purine analogue, compound 8e, was shown to cause a significant G2/M phase cell cycle arrest in SKBR3 breast cancer cells. nih.govresearchgate.net This arrest resulted in a fivefold increase in the number of cells in the G2/M phase compared to untreated control cells, effectively stopping their proliferation. nih.govresearchgate.net

Apoptosis Induction in Malignant Cells

Beyond halting cell division, this compound analogues can trigger programmed cell death, or apoptosis, in malignant cells. This is a critical feature of effective anticancer drugs, as it leads to the elimination of cancer cells.

Research has shown that compound 8e, the dual EGFR/HER2 inhibitor, is a potent inducer of apoptosis. nih.govresearchgate.net In SKBR3 breast cancer cells, treatment with this compound led to apoptosis in up to 79% of the cell population, an efficacy comparable to the established drug lapatinib. nih.govresearchgate.net In a different study, two hydrazonoyl halide derivatives (compounds 2c and 2f) were found to induce apoptosis in MCF7 breast cancer cells by upregulating the expression of pro-apoptotic proteins like caspase-3 and BAX. nih.gov

Preclinical Efficacy in Inhibiting Tumor Formation

While extensive in vitro data highlights the antineoplastic potential of these compounds, the transition to in vivo models is a critical step in drug development. Some studies on 6,7-disubstituted 7H-purine analogues have included in vivo evaluations which suggest a potential to inhibit tumor formation. frontiersin.org However, detailed preclinical data on tumor inhibition for the specific this compound structure is an area of ongoing research. The promising results from cell-based assays strongly support further investigation in preclinical animal models to confirm and quantify their tumor-inhibiting efficacy.

Antimicrobial Efficacy

In addition to their anticancer properties, purine derivatives have been investigated for their ability to combat microbial infections, a field of growing importance due to the rise of antibiotic resistance.

Antibacterial Spectrum

Analogues of 7-benzyl-7H-purine have demonstrated activity against a range of bacteria, including drug-resistant strains. A study on substituted purines revealed that a compound with a 4-chlorobenzylamino group at the 6-position of the purine ring showed antibacterial activity comparable to the standard antibiotic ciprofloxacin (B1669076) against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This highlights the potential of these scaffolds to generate new leads in the fight against resistant Gram-positive bacteria. Other research has indicated that purine benzimidazoles can target clinically resistant Staphylococcus aureus DNA. frontiersin.org The antibacterial activity of these compounds often stems from their ability to disrupt critical bacterial processes or structures.

Antifungal Properties

Analogues of this compound have demonstrated notable antifungal activities, particularly through the inhibition of essential fungal enzymes. Research into a class of dibenzyl aminopurine compounds has identified potent inhibitors of fungal inositol (B14025) polyphosphate kinases (IPKs), which are crucial for fungal virulence.

One such analogue, DT-23, a derivative of N2-(m-trifluorobenzylamino)-N6-(p-nitrobenzylamino)purine (TNP), has shown significant promise. nih.gov This compound is a potent inhibitor of inositol polyphosphate 3/4-kinase (IP3/4K), encoded by the Arg1 gene, and inositol hexakisphosphate kinase (IP6K), encoded by the Kcs1 gene, in the pathogenic fungus Cryptococcus neoformans. nih.gov DT-23 inhibits the recombinant C. neoformans Arg1 with an IC50 of 0.6 μM and Kcs1 with a similar potency (IC50 = 0.68 μM). nih.gov Unlike its parent compounds, DT-23 effectively inhibits fungal growth, with a minimum inhibitory concentration (MIC50) of 15 μg/mL. nih.gov Furthermore, at a concentration of just 1.5 μg/mL, it acts synergistically with Amphotericin B to kill C. neoformans in vitro. nih.gov The study highlights that substitutions on the benzyl (B1604629) group can significantly impact activity. nih.gov For instance, while DT-23 showed strong activity, other substitutions, such as carboxylic acid or ester groups around the aryl ring, led to reduced efficacy. nih.gov

The table below details the inhibitory properties of various TNP analogues against fungal Arg1.

Inhibitory Properties of Novel TNP Analogues

Compound Substituent (R1 at N2) Substituent (R2 at N6) IC50 (μM) against CnArg1
TNP m-CF3-benzyl p-NO2-benzyl 30
DT-17 m-CF3-benzyl p-COOCH3-benzyl 2
DT-21 m-CF3-benzyl p-NO2-benzoyl >50
DT-23 m-CF3-benzyl p-CH2OH-benzyl 0.6

Data sourced from a study on new purine analogues with antifungal activity. nih.gov

These findings establish a pharmacological link between the inhibition of IPK activity and antifungal effects, presenting a foundation for developing a new class of antifungal drugs based on the purine scaffold. nih.gov

Nonclassical Antimicrobial Mechanisms, including Riboswitch Binding

A significant nonclassical antimicrobial mechanism for purine analogues involves targeting riboswitches. Riboswitches are structured RNA elements, typically found in the non-coding regions of bacterial mRNAs, that regulate gene expression by binding directly to specific ligands. nih.gov Guanine-binding riboswitches, in particular, are found in several Gram-positive bacteria where they control genes essential for purine biosynthesis and transport, making them attractive targets for novel antibacterial compounds. nih.gov

Research has focused on designing guanine (B1146940) analogues that can bind to these riboswitches and disrupt bacterial growth. nih.gov One such analogue, 6-N-hydroxylaminopurine (also known as G7), has been identified as an effective antimicrobial agent. nih.gov G7 was found to bind to a guanine riboswitch aptamer from Bacillus subtilis in vitro with an affinity comparable to the natural ligand, guanine. nih.gov

Crucially, G7 demonstrated the ability to repress the expression of a reporter gene controlled by a guanine riboswitch in B. subtilis. nih.gov The concentration of G7 required to achieve full repression of the reporter gene was 260 μM, which corresponds to the same concentration needed for complete inhibition of bacterial growth. nih.gov This suggests that the antibacterial action of G7 may be directly linked to its ability to trigger the guanine riboswitch, thereby inhibiting essential metabolic pathways. nih.gov While G7 is a known mutagen in some organisms, its ability to target riboswitches represents a promising avenue for developing new antibiotics with novel mechanisms of action. nih.gov

Antiviral Activities

Inhibition of Viral Replication

Purine analogues represent a broad class of compounds with significant antiviral potential, primarily through the inhibition of viral replication. While direct studies on this compound are limited in the available research, the broader family of purine and nucleoside analogues are well-established as inhibitors of viral enzymes, particularly DNA polymerases. nih.gov These compounds often act as chain terminators during nucleic acid synthesis, a critical step in the replication cycle of many viruses. nih.gov

Activity Against Specific Viral Strains (e.g., HSV-1)

The activity of purine analogues has been noted against specific viral strains like Herpes Simplex Virus type 1 (HSV-1). Although direct experimental data for this compound against HSV-1 is not specified in the provided search results, related purine derivatives have shown anti-HSV activity. This suggests that the purine scaffold is a viable starting point for the development of anti-HSV agents. The antiviral effect of such compounds is often linked to the inhibition of viral replication machinery. scielo.br

Immunomodulatory Effects

Induction of Interferon

Certain purine analogues have been shown to exert immunomodulatory effects, most notably through the induction of interferons (IFNs). Interferons are a group of signaling proteins that play a critical role in the innate immune response to viral infections. The antiviral actions of some guanosine (B1672433) analogues have been attributed to their ability to induce type I IFNs. researchgate.net

Research has revealed that specific C8-substituted and N7, C8-disubstituted guanine ribonucleosides activate immune cells via Toll-like receptor 7 (TLR7). researchgate.net TLR7 engagement, particularly in plasmacytoid dendritic cells, leads to the production of IFN-α/β, which is crucial for orchestrating an adaptive immune response. researchgate.net Studies on 1H-imidazo[4,5-c]pyridines, which are structurally related to purines, found that a 1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine derivative was a potent and pure TLR7-agonist. researchgate.net

Furthermore, the substitution at the N-7 position of the purine ring appears to be critical for interferon induction. A study on synthetic polynucleotides demonstrated that when the purine N-7 of an adenosine (B11128) polymer was replaced, the resulting complex failed to induce interferon or provide antiviral protection. nih.gov This underscores the importance of the chemical structure at the 7-position of the purine core for its immunomodulatory activity. nih.gov

Influence on Lineage-Committed Cell Dedifferentiation

The capacity to induce dedifferentiation in lineage-committed cells represents a significant area of research, with potential applications in regenerative medicine. While direct studies on this compound's influence on this process are not extensively detailed in the provided search results, the broader family of purine analogues has been investigated for its role in cellular reprogramming. The structural similarities and shared purine core suggest that this compound and its derivatives could potentially modulate cellular pathways involved in differentiation and pluripotency. Further research is necessary to specifically elucidate the effects of this compound on the dedifferentiation of various cell types.

Other Pharmacological Profiles

Analogues of this compound have demonstrated notable anti-inflammatory properties. For instance, novel butanehydrazide derivatives of purine-2,6-dione (B11924001) have been synthesized and evaluated as dual inhibitors of phosphodiesterase 4 (PDE4) and PDE7. drugbank.com This dual inhibition leads to a potent anti-TNF-alpha effect. drugbank.com Specifically, certain 7,8-disubstituted purine-2,6-dione derivatives were identified as powerful PDE4/7 inhibitors. drugbank.com In in vivo studies using a rat model of LPS-induced endotoxemia, these compounds significantly reduced the maximum concentration of the pro-inflammatory cytokine TNF-alpha. drugbank.com

Furthermore, 8-benzylaminoxanthines, which share the purine scaffold, have been investigated for their anti-inflammatory activities, showing high affinity for adenosine A2A receptors and in some cases, dual A1/A2A receptor affinity. nih.gov Animal studies with A2A receptor antagonists have shown beneficial effects in models of inflammation. nih.gov Certain compounds from this class exhibited anti-inflammatory activity in vitro, and in vivo studies in mice with carrageenan- and formalin-induced inflammation identified a particularly potent anti-inflammatory derivative. nih.gov This suggests that targeting adenosine receptors with purine analogues is a viable strategy for mitigating inflammation.

The broader class of purine derivatives has been reviewed for various biological activities, including their action as anti-inflammatory agents. researchgate.net

The purine scaffold is a key feature in compounds explored for their antimalarial activity. While direct evidence for this compound is not prominent, related structures show promise. For example, p-substituted benzyl thiazinoquinone derivatives have been investigated for their effects against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govmdpi.com Research on these compounds has helped to expand the structure-activity relationships of the thiazinoquinone scaffold, indicating that the resonance effect of substituents on the benzyl group influences antiplasmodial activity. nih.gov The thiazinoquinone moiety itself has been identified as a new scaffold with activity against P. falciparum. mdpi.com The proposed mechanism of action for some of these compounds involves the formation of a stable radical on the benzyl substituent, which interferes with the parasite's heme detoxification pathway. mdpi.com

The neuroprotective potential of purine analogues is an active area of research. 8-Benzylaminoxanthines, which show high affinity for adenosine A2A receptors, have been evaluated for their potential in treating neurodegenerative diseases. nih.gov Antagonists of the A2A receptor have demonstrated beneficial effects in models of neuroinflammation, a key process in many neurodegenerative conditions. nih.gov These compounds have been shown to inhibit increases in pro-inflammatory markers and prevent the activation of microglia. nih.gov In vitro studies have confirmed the low toxicity of some of these compounds in neuronal cell lines. nih.gov

Additionally, N-benzylpyridinium–curcumin derivatives have been synthesized and evaluated as potent acetylcholinesterase (AChE) inhibitors, a key target in Alzheimer's disease therapy. nih.gov Several of these derivatives exhibited significant AChE inhibitory activities, with some showing higher potency than existing drugs like tacrine (B349632) and donepezil. nih.gov These compounds also possess antioxidant properties, which can contribute to their neuroprotective effects. nih.gov

The investigation of novel compounds for pain relief has led to the exploration of various chemical scaffolds, including those related to purines. While direct studies on this compound were not found, a novel diarylpentanoid analogue, 2-benzoyl-6-(3-bromo-4-hydroxybenzylidene)cyclohexen-1-ol (BBHC), has demonstrated significant antinociceptive activities in both peripheral and central nervous system models of pain in mice. nih.gov Its mechanism of action appears to involve the TRPV1, glutamate, and opioid receptor systems. nih.gov The ability of this compound to inhibit both phases of the formalin test suggests it can target both the direct activation of sensory nerve fibers and the subsequent inflammatory processes. nih.gov

Purine derivatives are being explored as potential treatments for type 2 diabetes mellitus (T2DM). One approach involves the inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme, which plays a crucial role in the inactivation of incretin (B1656795) hormones that stimulate insulin (B600854) secretion. nih.gov A novel 8-purine derivative has been synthesized and shown to inhibit DPP-4 in a dose-dependent manner in vitro. nih.gov Chronic oral administration of this compound in a rat model of T2DM demonstrated a significant antidiabetic effect. nih.gov

Furthermore, the synthesis of 5-[4-(pyridylalkoxy)benzyl]-2,4-thiazolidinediones has been described, and these compounds were evaluated for their hypoglycemic and hypolipidemic activities. nih.gov Derivatives with a 2-(2-pyridyl)alkoxy group showed particularly potent hypoglycemic and hypolipidemic effects in diabetic mice. nih.gov This line of research highlights the potential of modifying the benzyl and purine-like structures to develop effective antidiabetic agents.

Molecular Mechanisms of Action

Interference with Nucleic Acid Synthesis and Metabolism

While direct research on the specific effects of 7-Benzyl-6-hydrazinyl-7h-purine on nucleic acid synthesis is not extensively detailed in the current body of scientific literature, the broader class of purine (B94841) analogs has been shown to interfere with these vital processes. The potential mechanisms for such interference, though not definitively established for this particular compound, can be extrapolated from studies on related molecules.

There is a lack of specific studies demonstrating that this compound directly inhibits DNA and RNA synthesis. However, some related purine derivatives have been shown to possess such properties. For instance, certain 7-substituted guanine (B1146940) analogs have been identified as inhibitors of bacterial DNA polymerase IIIC, an enzyme crucial for DNA replication in some Gram-positive bacteria. nih.govnih.gov This suggests that the 7-benzylpurine scaffold could potentially be explored for similar inhibitory activities against polymerases in other organisms, although this remains a topic for future investigation.

The functional alteration of RNA and DNA by this compound has not been a primary focus of published research. Generally, molecules that interfere with nucleic acid function can do so through various mechanisms, including intercalation between base pairs or causing chemical modifications that disrupt replication and transcription. While some antibiotics that inhibit RNA synthesis have been studied for their potential antifungal properties when combined with other agents, there is no direct evidence to suggest that this compound acts in this manner. nih.gov

The de novo synthesis of purine nucleotides is a fundamental pathway for cell growth and is a known target for various antimetabolites. ontosight.ai Some purine analogs, such as 6-methylpurine, have been shown to inhibit this pathway in bacteria by being converted into a ribonucleotide that mimics the natural feedback inhibitors of key enzymes like phosphoribosylpyrophosphate amidotransferase. nih.gov While it is plausible that this compound could act as a competitive inhibitor in the purine biosynthesis pathway due to its structural resemblance to natural purines, specific studies to confirm this mechanism are lacking.

Ligand-Receptor Interactions

The purine structure of this compound makes it a candidate for interaction with various G protein-coupled receptors (GPCRs), including adenosine (B11128), corticotropin-releasing hormone, and serotonin (B10506) receptors.

Adenosine Receptor Agonism and Antagonism

Adenosine receptors (A1, A2A, A2B, and A3) are a family of GPCRs that mediate numerous physiological processes and are important drug targets. nih.govnih.gov The structural similarity of this compound to adenosine suggests it could act as a ligand for these receptors.

The N6-benzyl substitution on adenosine derivatives is a well-established determinant of affinity and selectivity for adenosine receptor subtypes. nih.gov Specifically, N6-benzyladenosine derivatives have been shown to exhibit a preference for the A3 adenosine receptor, often with reduced affinity for A1 and A2A receptors. nih.gov This selectivity is a desirable characteristic in the development of targeted therapeutics.

Studies on N6-substituted adenosine derivatives have demonstrated that the benzyl (B1604629) group can significantly influence potency and efficacy. nih.gov For example, N6-benzyl-5'-N-alkyluronamides have been identified as A3-selective agonists. nih.gov The presence of the 7-benzyl group in this compound, while at a different position, still introduces a bulky aromatic substituent that could confer selectivity for certain adenosine receptor subtypes, potentially acting as either an agonist or an antagonist.

Table 2: Adenosine Receptor Subtype Selectivity of Related Benzyl-Purine Derivatives | Compound | Receptor Subtype Affinity | |---|---| | N6-benzyladenosine derivatives | Preferential for A3 | | N6-benzyl-5'-N-alkyluronamides | A3-selective agonists | | Information based on studies of N6-substituted adenosine analogs. nih.gov |

Corticotropin-Releasing Hormone Receptor Modulation

Corticotropin-releasing hormone (CRH) and its receptors (CRHR1 and CRHR2) are central to the body's stress response. mdpi.commdpi.com Modulators of CRH receptors are being investigated for the treatment of anxiety, depression, and other stress-related disorders. nih.gov

While there is no direct evidence of this compound interacting with CRH receptors, research on other purine-based compounds provides a basis for potential interaction. A series of purin-8-ones have been identified as potent antagonists of the CRH-R1 receptor. nih.gov This indicates that the purine scaffold can serve as a template for the design of CRH receptor ligands. The specific substitutions on this compound would determine its affinity and functional activity at these receptors, a possibility that warrants further investigation.

Serotonin Receptor Subtype Selectivity

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a large family of GPCRs involved in a wide range of physiological and pathological processes. nih.gov The benzyl group is a known pharmacophore that can mediate interactions with serotonin receptors.

Table 3: Serotonin Receptor Affinity of N-Benzyltryptamine | Receptor Subtype | Ki (nM) | |---|---| | 5-HT2A | 245 | | 5-HT2B | 100 | | 5-HT2C | 186 | | Data for N-benzyltryptamine. wikipedia.org |

Smoothened (SMO) Antagonism

While direct evidence for this compound as a Smoothened (SMO) antagonist is not prominent in current scientific literature, the purine scaffold itself is a recognized structural motif in the design of SMO inhibitors. The Hedgehog (HH) signaling pathway, in which SMO is a key receptor, is crucial in embryonic development and its aberrant activation is linked to various cancers. nih.gov

Researchers have synthesized and tested novel SMO antagonists built upon the versatile purine ring. nih.gov For instance, a series of 2,6,9-trisubstituted purine derivatives were designed as potential SMO antagonists. In one such study, a compound identified as 4s (2-(4-(4-methoxybenzyl)piperazin-1-yl)-9-pentyl-6-(4-(trifluoromethoxy)phenyl)-9H-purine) emerged as a potent inhibitor of cancer cell growth. nih.gov This compound was confirmed to be a SMO antagonist through BODIPY-cyclopamine displacement assays and was shown to downregulate the expression of HH pathway target genes like PTCH and GLI1. nih.gov Although compound 4s is structurally distinct from this compound, its success highlights the potential of the purine core to generate effective SMO antagonists.

Table 1: Activity of a Representative Purine-Based SMO Antagonist

Compound Description Key Findings Citation

| 4s | A 2,6,9-trisubstituted purine derivative. | Showed high cytotoxic effect in tumor cell lines; confirmed as a SMO antagonist; induced apoptosis and reduced colony formation. | nih.gov |

Interaction with Riboswitches as Antimicrobial Targets

Riboswitches are segments of non-coding RNA that can bind directly to small molecule ligands to regulate gene expression, often in bacteria. The purine riboswitch, which binds to natural purines like guanine and adenine (B156593), is a well-studied example and represents a potential target for novel antimicrobial agents. By targeting these RNA structures, it may be possible to disrupt essential metabolic pathways in bacteria, such as purine biosynthesis.

While the specific interaction of this compound with riboswitches has not been detailed in available research, the principle of using purine analogs to target these regulatory RNAs is established. Studies have explored how various guanine derivatives interact with the guanine riboswitch in pathogens like Clostridioides difficile, aiming to develop new antibiotics. This research focuses on understanding the structure-activity relationships of purine analogs to optimize their binding affinity and antibacterial effects. The potential for a synthetic purine derivative like this compound to act as a ligand for a purine riboswitch remains an area for future investigation.

Other Cellular Targets and Signaling Pathways

The promiscuous nature of the purine scaffold allows its derivatives to interact with a wide array of cellular targets, particularly the ATP-binding sites of various enzymes due to its structural similarity to adenine.

Heat shock protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell survival. Inhibition of HSP90 is a promising strategy for cancer therapy. Several purine-scaffold compounds have been developed as potent HSP90 inhibitors.

One of the most well-known purine-based HSP90 inhibitors is PU-H71 (8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine). This compound binds to the N-terminal ATP-binding pocket of HSP90, leading to the degradation of client proteins and inhibiting tumor growth. The structure of PU-H71, with substitutions at the C8 and N9 positions, differs significantly from the N7 and C6 substitution pattern of this compound. However, the success of PU-H71 and other purine analogs underscores the viability of the purine core as a starting point for designing HSP90 inhibitors.

Table 2: Representative Purine-Based HSP90 Inhibitors

Compound Target Key Findings Citation
PU-H71 HSP90 Potent inhibitor that destabilizes HSP90 client proteins and shows antitumor activity. researchgate.net

| BIIB021 | HSP90 | A synthetic purine-based inhibitor that has been evaluated in clinical trials. | nih.gov |

Sulfotransferases (SULTs) are enzymes that catalyze the transfer of a sulfonyl group to a substrate, a process crucial for various biological functions. The discovery of inhibitors for these enzymes is an active area of research. Screening of chemical libraries has identified purine derivatives as potential inhibitors of SULTs. For example, a screen of a purine library led to the discovery of compounds that inhibit estrogen sulfotransferase. While specific structures of potent hits like this compound have not been explicitly highlighted in this context in publicly available literature, these findings suggest that the purine scaffold is a viable starting point for developing SULT inhibitors.

Phosphodiesterases (PDEs) are a family of enzymes that degrade cyclic nucleotides like cAMP and cGMP, thereby playing a critical role in signal transduction. Inhibitors of PDEs have therapeutic applications in a range of diseases. The purine structure is a key feature of many PDE inhibitors.

Research into inhibitors for phosphodiesterase 7 (PDE7), a target for inflammatory diseases, has led to the identification of several purine-based compounds. A series of inhibitors was developed from a screening lead, exploring the structure-activity relationships around the purine core. These compounds typically feature substitutions at the C6 and N9 positions. Although no direct data links this compound to PDE inhibition, the established role of the purine scaffold in this area suggests it as a potential, yet unconfirmed, mechanism of action.

Structure Activity Relationship Sar Studies of 7 Benzyl 6 Hydrazinyl 7h Purine Analogues

Influence of Substituent Position on Biological Activity

The biological activity of purine (B94841) derivatives is highly dependent on the nature and position of substituents on the purine core. Modifications at the nitrogen and carbon atoms of the purine ring can significantly impact the compound's interaction with biological targets.

Impact of N-Benzyl Substitution Isomerism (e.g., N7 vs. N9)

The position of the benzyl (B1604629) group on the purine ring, specifically at the N7 versus the N9 position, is a critical determinant of biological activity. While direct alkylation of purines often results in a mixture of N7 and N9 isomers, the N9-substituted purine is typically the thermodynamically more stable and predominant product. nih.govacs.org However, N7-substituted purine derivatives, though less common, have demonstrated a range of interesting biological properties, including cytotoxic, antiviral, and anticancer activities. nih.gov

The differentiation between N7 and N9 isomers can be reliably achieved using 13C NMR spectroscopy, where the chemical shift of the C5 carbon atom is a key indicator. acs.org For N7-alkylated purines, the C5 chemical shift is observed at a higher field compared to their N9 counterparts. acs.org

While the N9 position is often associated with the canonical structures of purine nucleosides in DNA and RNA, the N7 position is also biologically relevant. For instance, the N7 atom of guanine (B1146940) is a primary target for alkylating anticancer agents. researchgate.net The distinct spatial arrangement of the benzyl group in N7-isomers compared to N9-isomers leads to different interactions with biological targets, which can translate to unique activity profiles. Studies on purine analogues have shown that N7-substituted compounds can exhibit potent and selective activities, highlighting the importance of exploring this isomeric space in drug design. nih.gov

Effects of Substitutions at C2, C6, and C8 Positions of the Purine Core

Substitutions at the C2, C6, and C8 positions of the purine core play a pivotal role in modulating the biological activity of 7-benzyl-6-hydrazinyl-7H-purine analogues. The nature of the substituent at these positions can influence the compound's affinity for its target, as well as its pharmacokinetic properties.

The C6 position is particularly crucial for the biological activity of many purine derivatives. The introduction of various substituents at this position can lead to a wide range of pharmacological effects. For example, the replacement of the 6-chloro group with different amines or other nucleophiles is a common strategy to generate libraries of compounds with diverse activities. In the context of anticancer activity, the presence of an arylpiperazinyl system at the C6 position has been shown to be beneficial. imtm.cz Furthermore, substitution with a 4-phenoxyphenyl group at the C6 position has been reported to be responsible for the anticancer activity of certain purine analogues. researchgate.net

The C2 position offers another site for modification that can further enhance the biological activity of purine derivatives. While substitutions at C6 are often the primary focus, modifications at C2 can provide additional interactions with the target protein, leading to increased potency. For instance, in a series of 2,6,9-trisubstituted purines, it was found that bulky systems at the C2 position were not favorable for cytotoxic activity, suggesting that smaller, more specific groups may be preferred. imtm.cz

The C8 position of the purine ring is also a key site for functionalization. Modifications at this position can significantly impact the electronic properties of the purine ring and provide additional points of interaction with biological targets. The introduction of aryl groups at the C8 position has been a successful strategy in the development of potent purine-based inhibitors. researchgate.net

Compound Substitution at C6 Substitution at C2 Cancer Cell Line IC50 (µM)
7hArylpiperazinyl-HL-600.4-1.5
7aArylpiperazinyl-K5620.4-1.5
7cArylpiperazinyl-MCF-70.4-1.5
94-Phenoxyphenyl-Huh75.4

This table presents a selection of C6-substituted purine derivatives and their corresponding cytotoxic activities against various cancer cell lines.

Role of Hydrazinyl Moiety Modifications and Their Stereochemistry (e.g., (E)-configuration)

The hydrazinyl moiety at the C6 position is a key feature of the parent compound, this compound. This group can be further modified to form hydrazone derivatives, which have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govbibliotekanauki.pl The formation of a hydrazone linkage by reacting the hydrazinyl group with various aldehydes or ketones introduces a new level of structural diversity and allows for the fine-tuning of the compound's properties. researchgate.net

The stereochemistry of the resulting hydrazone, particularly the configuration around the C=N double bond, can have a significant impact on biological activity. Hydrazones can exist as (E) and (Z) isomers, and often one isomer is more active than the other due to a better fit in the binding site of the target protein. For instance, in the context of other bioactive molecules, the (E)-configuration is often found to be the more stable and biologically active form. The characterization of these isomers is typically performed using spectroscopic methods like NMR. nih.gov

The hybridization of a purine scaffold with a hydrazone moiety can lead to compounds with potent anticancer properties, potentially through the inhibition of key enzymes like EGFR and HER2 kinases. mdpi.com The hydrazone linkage can act as a linker to introduce various substituted aromatic or heterocyclic rings, which can then engage in specific interactions with the target.

Effects of Aromatic and Heterocyclic Substituents on Potency and Selectivity

The introduction of aromatic and heterocyclic substituents, either on the N7-benzyl group or as part of the C6-hydrazone moiety, is a powerful strategy to enhance the potency and selectivity of this compound analogues.

Benzyl Group Modifications (e.g., Methoxy (B1213986) Substitutions on the 7-Benzyl Moiety)

Modifications to the 7-benzyl group can influence the compound's interaction with the target protein. The introduction of substituents on the phenyl ring of the benzyl group can alter its electronic and steric properties, leading to changes in binding affinity.

For example, the presence of methoxy groups on the benzyl ring can have a variable impact on biological activity. In a study of purine isosteres, N-(p-methoxybenzyl) substituted analogues were found to be largely inactive. nih.gov Conversely, in a different series of compounds, 3,4-dimethoxy phenyl substituents were utilized in the synthesis of bioactive purines. rsc.org The design of novel benzimidazole (B57391) carboxamides also showed that the number and position of methoxy and hydroxy groups on a phenyl ring significantly influenced their antiproliferative and antibacterial activities. nih.gov These findings suggest that the effect of methoxy substitution is highly context-dependent and needs to be evaluated for each specific scaffold and biological target.

Incorporation of Halogenated Phenyl Groups (e.g., 4-chlorobenzyl)

The incorporation of halogenated phenyl groups is a well-established strategy in medicinal chemistry to enhance the biological activity of a compound. Halogens can increase the lipophilicity of a molecule, improve its metabolic stability, and introduce new points of interaction with the target protein through halogen bonding.

In the context of purine analogues, the introduction of halogenated phenyl groups has been shown to significantly enhance anticancer activity. For example, a purine derivative with a halogen substitution was found to have enhanced anti-proliferative activity. rsc.org Specifically, compounds bearing a 3,4-dichlorophenyl group on a piperazine (B1678402) ring at the C6 position of the purine core exhibited greater cytotoxic effects than some established nucleoside drugs. rsc.org Similarly, a 7-(3-fluorophenyl) derivative in a series of purine isosteres was identified as a potent cytotoxic agent. nih.gov These examples underscore the beneficial role of halogenated phenyl groups in improving the potency of purine-based anticancer agents.

| Compound | Substituent | Cancer Cell Line | IC50 (µM) | | :--- | :--- | :--- | :--- | :--- | | 51b | 3,4-dichlorophenyl | Huh7 | 0.6 | | 51c | 3,4-dichlorophenyl | Huh7 | 0.31 | | 26b | 3-fluorophenyl | PC-3 | Potent | | 59a | Halogen-substituted | Various | 0.42-0.86 |

This table highlights the potent anticancer activity of purine analogues incorporating halogenated phenyl groups.

Impact of Piperazine and Thiophene (B33073) Moieties on Activity Profiles

The introduction of piperazine and thiophene moieties to the purine scaffold has been a key strategy in the development of analogues with significant biological activity. These modifications influence the physicochemical properties of the parent compound, which can lead to enhanced target binding and improved therapeutic profiles.

The substitution at the 6-position of the purine ring with a piperazine moiety has been shown to yield compounds with potent anticancer properties. For instance, a series of 6-substituted piperazine-containing purine nucleobase analogs have demonstrated significant in vitro anticancer activity against various human cancer cell lines. nih.gov The piperazine ring can be further functionalized, and these modifications can fine-tune the biological activity.

Thiophene, as a bioisosteric replacement for a phenyl ring, can alter the electronic and lipophilic properties of a molecule, potentially improving its metabolic stability and binding affinity. nih.gov In the context of purine analogues, the incorporation of a thiophene ring can lead to compounds with a range of biological activities. For example, the replacement of a phenyl ring with a thiophene ring in related heterocyclic compounds has been explored to develop potent antagonists for various receptors. nih.gov While direct studies on 7-Benzyl-6-(thiophenyl)-7H-purine are limited, the principles of thiophene incorporation in other bioactive molecules suggest its potential for modulating the activity of purine analogues.

Table 1: Anticancer Activity of Selected 6-Substituted Piperazine Purine Analogues

CompoundModificationTarget Cell LineIC50 (µM)
19 6-(4-(2-fluorobenzyl)piperazin-1-yl)-9-cyclopentyl-9H-purineLiver Cancer Cells< 5
15 6-(4-benzylpiperazin-1-yl)-9-cyclopentyl-9H-purineHuman Cancer Cells< 10
17 9-cyclopentyl-6-(4-(2-methylbenzyl)piperazin-1-yl)-9H-purineHuman Cancer Cells< 10
18 9-cyclopentyl-6-(4-(3-methylbenzyl)piperazin-1-yl)-9H-purineHuman Cancer Cells< 10
20 9-cyclopentyl-6-(4-(3-fluorobenzyl)piperazin-1-yl)-9H-purineHuman Cancer Cells< 10

Data sourced from studies on newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs. nih.gov

Optimization of Purine Scaffold for Enhanced Activity

Contributions of Fused Ring Systems to Bioactivity (e.g., thiazino, triazolo)

The fusion of additional heterocyclic rings, such as thiazino or triazolo systems, to the purine core can significantly enhance the biological activity of the resulting compounds. This strategy creates a more rigid and complex molecular architecture, which can lead to more specific interactions with biological targets. These fused systems can alter the planarity, electron distribution, and hydrogen bonding capacity of the purine analogue, thereby influencing its bioactivity.

Tricyclic purine derivatives, for example, have been reported to exhibit a range of biological applications, including antiviral therapies. mdpi.com The addition of a five-membered ring to the purine structure can occur in biological systems and has been observed in modified DNA and RNA. mdpi.com The synthesis of purine analogues with fused ring systems aims to mimic these structures or to create novel chemical entities with improved therapeutic potential.

Structure-Activity of Ribose and Acyclic Nucleoside Analogues for Antiviral and Antiproliferative Activity

The modification of the sugar moiety in purine nucleosides is a well-established strategy for the development of antiviral and antiproliferative agents. ekb.egnih.gov Both ribose and acyclic modifications play a crucial role in determining the compound's mechanism of action, metabolic stability, and cellular uptake.

Ribose Analogues:

Modifications to the ribose ring of purine nucleosides can have a profound impact on their biological activity. For example, the introduction of a methyl group at the 3'-position of the sugar ring in adenosine (B11128) analogues has been shown to be important for their antiproliferative activity against various cancer cell lines. nih.gov Conversely, the attachment of a fluorine or an azido (B1232118) group at the 3' position of dideoxyribose can decrease anti-HIV activity and increase toxicity in some adenosine and inosine (B1671953) analogues. aaai.org However, in 2-amino adenosine or guanosine (B1672433) analogues, a 3'-azido group can lead to improved activity and reduced toxicity. aaai.org

Acyclic Nucleoside Analogues:

Acyclic nucleoside analogues, which lack a complete ribose ring, represent a significant class of antiviral drugs. nih.gov These compounds often mimic the natural nucleoside structure sufficiently to be recognized by viral enzymes but lack the 3'-hydroxyl group necessary for DNA chain elongation, thus acting as chain terminators. mdpi.com The flexibility of the acyclic side chain can also influence the compound's interaction with target enzymes. The development of these analogues has led to potent antiviral agents with improved pharmacokinetic properties. nih.gov

Table 2: Impact of Sugar Modifications on the Biological Activity of Purine Nucleoside Analogues

BaseSugar ModificationBiological Activity
Adenosine3'-C-methylIncreased antiproliferative activity nih.gov
Adenosine/Inosine3'-fluoro or 3'-azido dideoxyriboseDecreased anti-HIV activity, increased toxicity aaai.org
2-amino adenosine/Guanosine3'-azido dideoxyriboseImproved anti-HIV activity, reduced toxicity aaai.org
VariousAcyclic side chainPotent antiviral activity (chain termination) nih.govmdpi.com

Computational and in Silico Investigations of 7 Benzyl 6 Hydrazinyl 7h Purine Analogues

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in predicting the interaction between a ligand, such as a 7-Benzyl-6-hydrazinyl-7H-purine analogue, and a biological target, typically a protein or enzyme.

Prediction of Binding Affinities with Enzymes and Receptors

Molecular docking simulations are frequently employed to estimate the binding affinity between a ligand and its target. This affinity is often expressed as a docking score or binding energy, with lower (more negative) values indicating a more favorable interaction. While specific docking studies on this compound are not extensively documented in publicly available literature, research on structurally related purine (B94841) analogues provides valuable insights.

For instance, studies on various purine derivatives have demonstrated their potential to interact with a range of enzymes and receptors. Molecular modeling studies on 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines have been conducted to understand their structure-binding relationships with their target. nih.gov Such computational analyses help in prioritizing compounds for synthesis and biological evaluation based on their predicted binding strengths.

The following table illustrates hypothetical binding affinities of this compound analogues with selected enzymes, based on the types of results typically obtained from molecular docking studies.

AnalogueTarget EnzymePredicted Binding Affinity (kcal/mol)
This compoundKinase A-8.5
7-(4-Chlorobenzyl)-6-hydrazinyl-7H-purineKinase A-9.2
7-Benzyl-6-(2-methylhydrazinyl)-7H-purineKinase B-7.9
7-(4-Methoxybenzyl)-6-hydrazinyl-7H-purineKinase B-8.8

This table is for illustrative purposes and does not represent actual experimental data.

Analysis of Amino Acid Residues Involved in Ligand Binding

Beyond predicting binding affinities, molecular docking provides a detailed view of the interactions between the ligand and the amino acid residues within the target's binding site. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are crucial for the stability of the ligand-protein complex.

For purine analogues, the nitrogen atoms in the purine ring and the hydrazinyl group are potential hydrogen bond donors and acceptors. The benzyl (B1604629) group can engage in hydrophobic interactions with nonpolar amino acid residues. Understanding these interactions is key to designing more potent and selective inhibitors. For example, in the study of 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines, molecular modeling revealed key structural features for effective drug-target interaction. nih.gov

A hypothetical analysis of the interactions of this compound with a kinase active site might reveal the following:

Interacting ResidueInteraction Type
Asp145Hydrogen Bond with hydrazinyl NH
Val88Hydrophobic Interaction with benzyl ring
Leu133Hydrophobic Interaction with purine ring
Phe146π-π Stacking with purine ring

This table is for illustrative purposes and does not represent actual experimental data.

Pharmacophore Modeling for Rational Ligand Design

Pharmacophore modeling is a powerful technique in rational drug design that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

Identification of Key Pharmacophoric Features (Hydrogen Bond Acceptors, Hydrogen Bond Donors)

For a series of active this compound analogues, a pharmacophore model would highlight the common structural motifs responsible for their activity. These features typically include:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the purine ring.

Hydrogen Bond Donors (HBD): The hydrogen atoms of the hydrazinyl group.

Aromatic Ring (AR): The purine ring system.

Hydrophobic (HY): The benzyl group.

The spatial arrangement of these features is critical for effective binding to the target receptor.

Development of Predictive Models for Biological Activity

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large compound libraries to identify novel molecules with the desired biological activity. These predictive models can significantly accelerate the discovery of new lead compounds. By mapping new chemical entities onto the pharmacophore model, researchers can estimate their potential activity before undertaking their synthesis and testing, thereby saving time and resources.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of a ligand-protein complex over time. This computational method simulates the motion of atoms and molecules, offering insights into the stability of the binding pose predicted by molecular docking and the flexibility of the protein and ligand. nih.gov

For this compound analogues, MD simulations can:

Assess the stability of the ligand in the binding site: By monitoring the root-mean-square deviation (RMSD) of the ligand's atomic positions over the simulation time, researchers can determine if the initial docking pose is stable.

Analyze conformational changes: MD simulations can reveal how the protein and ligand adapt to each other upon binding, including changes in the conformation of the active site loops.

Calculate binding free energies: More advanced MD simulation techniques can be used to calculate the free energy of binding, providing a more accurate prediction of binding affinity than docking scores alone.

Although specific MD simulation studies on this compound are not readily found in the public domain, the methodology has been successfully applied to other purine derivatives to elucidate their interaction mechanisms. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound analogues are not extensively reported in publicly available literature, the methodologies applied to similar purine derivatives provide a clear framework for how such an investigation would be conducted.

A typical QSAR study on this compound analogues would commence with the generation and curation of a dataset of compounds with experimentally determined biological activities. The three-dimensional structures of these molecules would then be modeled and optimized using computational chemistry software. Subsequently, a wide array of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecular structure, including:

Electronic properties: such as atomic charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO), which govern electrostatic interactions and reactivity.

Steric properties: like molecular volume, surface area, and specific conformational descriptors, which relate to the size and shape of the molecule and its fit within a biological target.

Hydrophobic properties: often represented by the logarithm of the partition coefficient (logP), which influences the compound's solubility and ability to cross biological membranes.

Topological indices: which describe the connectivity and branching of the molecular graph.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like support vector machines (SVM) and artificial neural networks (ANN) are employed to build the QSAR model. The goal is to identify the key descriptors that have the most significant impact on the biological activity. For instance, a 3D-QSAR analysis on a series of 2,6,9-trisubstituted purine derivatives as potential leukemia agents highlighted the importance of the substitution at the 6-phenylamino ring and the volume of the alkyl group at the N-9 position for their inhibitory activity against several kinases. nih.gov

The predictive power of the resulting QSAR model is rigorously validated using both internal and external validation techniques. A statistically robust and predictive QSAR model can then be used to estimate the biological activity of newly designed, virtual this compound analogues, thereby prioritizing the synthesis of compounds with the highest predicted potency.

Virtual Screening and Lead Optimization through In Silico Approaches

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This approach is instrumental in the early stages of drug discovery for hit identification and subsequent lead optimization. For this compound analogues, virtual screening can be employed to explore vast chemical spaces and identify novel derivatives with improved biological activity.

There are two primary categories of virtual screening:

Ligand-based virtual screening (LBVS): This method is utilized when the three-dimensional structure of the biological target is unknown, but a set of active ligands has been identified. It relies on the principle that molecules with similar structures are likely to have similar biological activities. Pharmacophore models, which define the essential 3D arrangement of functional groups required for biological activity, can be developed based on known active this compound analogues. This model is then used as a query to screen large compound databases for molecules that match the pharmacophore.

Structure-based virtual screening (SBVS): When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, SBVS can be performed. This approach involves docking a library of virtual compounds into the binding site of the target. Molecular docking programs predict the binding conformation and affinity of each compound, allowing for the ranking and selection of the most promising candidates. For purine analogues, which are known to target a variety of enzymes such as kinases, molecular docking studies can provide detailed insights into the specific interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for binding. nih.gov

Following the initial identification of hits from virtual screening, the process of lead optimization begins. This iterative cycle involves the in silico design of new analogues based on the structure-activity relationships gleaned from the initial screening and QSAR studies. Computational tools are used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these new virtual compounds. This early assessment of drug-like properties is crucial for avoiding costly failures in later stages of drug development. By integrating these diverse in silico approaches, researchers can rationally design and prioritize this compound analogues with enhanced potency and favorable pharmacokinetic profiles for further experimental investigation.

Advanced Research Methodologies and Future Directions

Nanocarrier Delivery Systems for Enhanced Therapeutic Efficacy

The effectiveness of a therapeutic agent can be significantly enhanced through the use of advanced drug delivery systems. Nanocarriers offer the potential to improve solubility, stability, and targeted delivery of compounds like 7-Benzyl-6-hydrazinyl-7h-purine, thereby increasing its therapeutic efficacy and minimizing potential side effects.

Encapsulation in Chitosan-Coated Niosomes for Targeted Delivery

Niosomes are vesicular nanocarriers composed of non-ionic surfactants and cholesterol, which self-assemble into a bilayer structure. nih.gov These vesicles are capable of encapsulating both hydrophilic and lipophilic compounds, making them versatile for drug delivery. nih.gov A significant advantage of niosomes is their lower production cost and greater chemical stability compared to their phospholipid counterparts, liposomes. nih.govnih.gov

To overcome challenges such as drug leakage and to enhance site-specific delivery, niosomes can be surface-functionalized with polymers. nih.gov Chitosan (B1678972), a natural biopolymer, is an excellent candidate for this purpose due to its biocompatibility, biodegradability, and mucoadhesive properties. nih.govresearchgate.net Coating niosomes with chitosan can improve the stability of the encapsulated drug and facilitate targeted delivery. nih.govnih.gov For instance, chitosan-coated niosomes have been proposed for nose-to-brain delivery, leveraging the polymer's ability to adhere to mucosal surfaces. nih.gov This approach could be particularly relevant for targeting brain tumors or other central nervous system disorders. The encapsulation of this compound within chitosan-coated niosomes represents a promising future direction for enhancing its bioavailability and directing it to specific pathological sites.

Advanced Cell-Based Assay Platforms for Biological Evaluation

A thorough biological evaluation is critical to elucidating the mechanism of action and therapeutic potential of this compound. Advanced cell-based assay platforms provide the necessary tools for high-throughput screening and in-depth analysis of its cellular effects.

High-Throughput Screening in NCI-60 Cell Line Panel

The National Cancer Institute's NCI-60 cell line screen is a cornerstone of anticancer drug discovery. nih.govnih.gov Established in the early 1990s, this platform assesses the cytotoxic and/or cytostatic effects of compounds against a panel of 60 different human cancer cell lines, representing nine distinct cancer types: leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system. nih.govcancer.gov

This high-throughput screening service provides a wealth of information on a compound's activity spectrum and selectivity. cancer.gov Recently, the NCI-60 screen has been modernized to a 384-well plate format (NCI-60 HTS384), which increases throughput capacity and sensitivity, allowing for the detection of fewer than 10 surviving cells. nih.govcancer.gov Submitting this compound to the NCI-60 screen would be a critical step in evaluating its potential as an anticancer agent, providing an initial profile of its efficacy across a diverse range of human tumors. cancer.gov

Viability Assays (e.g., MTT, Trypan Blue Exclusion)

Determining a compound's effect on cell viability is fundamental to preclinical research. Two widely used methods for this purpose are the Trypan Blue exclusion assay and the MTT assay.

The Trypan Blue exclusion test is a direct measure of cell membrane integrity. nih.gov Live cells with intact membranes are able to exclude the dye, appearing clear under a microscope, whereas dead or dying cells with compromised membranes take up the blue dye. nih.govnih.gov This method is straightforward and allows for the direct quantification of viable and nonviable cells in a population. nih.gov

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , in contrast, is a colorimetric assay that measures cellular metabolic activity. ekb.eg Viable cells contain mitochondrial dehydrogenases that can convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals, which can be solubilized and quantified. The amount of formazan produced is proportional to the number of metabolically active, and therefore viable, cells. ekb.eg While the MTT assay is highly sensitive and suitable for high-throughput formats, it is an indirect measure of viability and can be influenced by conditions that alter cellular metabolism without causing cell death. researchgate.net Using both assays can provide a more comprehensive understanding of the cytotoxic effects of this compound. ekb.eg

Table 1: Comparison of Viability Assays

FeatureTrypan Blue Exclusion AssayMTT Assay
Principle Measures membrane integrity by dye exclusion. nih.govnih.govMeasures metabolic activity via mitochondrial dehydrogenase function. ekb.eg
Detection Direct visualization and counting of stained (nonviable) and unstained (viable) cells. nih.govColorimetric measurement of formazan product. ekb.eg
Nature of Assay Direct count of viable cells. researchgate.netIndirect measure of cell viability. researchgate.net
Advantages Simple, rapid, and provides a direct count of dead cells. nih.govHigh sensitivity, suitable for 96-well plate format, and high-throughput. ekb.egresearchgate.net
Limitations Can be subjective, lower throughput, and may not detect metabolically inactive but intact cells. researchgate.netresearchgate.netCan be affected by metabolic changes unrelated to viability; potential for false results. researchgate.net

Apoptosis and Cell Death Assays (e.g., Annexin V-based Assay)

Understanding the mode of cell death induced by a compound is crucial. Apoptosis, or programmed cell death, is a key target for many anticancer therapies. The Annexin V assay is a standard method for detecting early-stage apoptosis. nih.govnih.gov

During the initial phases of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. nih.govyoutube.com Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye. nih.gov By labeling cells with fluorescently tagged Annexin V, early apoptotic cells can be identified. nih.gov

This assay is often performed in conjunction with a viability dye, such as 7-aminoactinomycin D (7-AAD) or propidium (B1200493) iodide (PI), which can only enter cells that have lost membrane integrity. bdbiosciences.comstemcell.com This dual-staining approach allows for the differentiation of cell populations:

Viable cells: Negative for both Annexin V and the viability dye. bdbiosciences.com

Early apoptotic cells: Positive for Annexin V and negative for the viability dye. stemcell.com

Late apoptotic or necrotic cells: Positive for both Annexin V and the viability dye. bdbiosciences.comstemcell.com

Utilizing an Annexin V-based assay would provide precise information on whether this compound induces apoptosis, a desirable characteristic for a potential anticancer drug.

Protein Expression Analysis (e.g., Western Blot for eIF4E/p-eIF4E)

To delve deeper into the molecular mechanisms of action, it is essential to analyze the expression and activity of key proteins involved in cancer pathways. The eukaryotic translation initiation factor 4E (eIF4E) is a critical protein in the initiation of cap-dependent mRNA translation and is frequently overexpressed in various cancers. nih.gov Its overexpression is linked to uncontrolled cell growth and proliferation, making it a prime target for anticancer therapeutics. nih.gov

Western blotting is a widely used technique to detect and quantify specific proteins in a cell lysate. This method can be employed to measure the total levels of eIF4E as well as its phosphorylated, active form (p-eIF4E). Investigating the effect of this compound on the expression levels of total and phosphorylated eIF4E could reveal whether the compound interferes with this crucial oncogenic pathway. nih.gov Given that other benzyl-purine derivatives have been designed to target eIF4E, exploring this pathway for this compound is a logical and important step in its mechanistic evaluation. nih.gov

Exploration of Novel Biological Targets for Purine (B94841) Analogues

The structural framework of purine analogues allows them to interact with a wide array of biological targets, often by mimicking endogenous purines like adenine (B156593) and guanine (B1146940). Research into these interactions is constantly uncovering new therapeutic possibilities.

One major area of exploration is the targeting of enzymes involved in purine metabolism and signaling. For instance, enzymes like purine nucleoside phosphorylase (PNP) and xanthine (B1682287) oxidase (XO) are key players in purine catabolism, and their modulation by synthetic analogues is an active area of investigation. mdpi.com Fluorescent purine analogues have been developed as probes to study the activity of these enzymes, offering a method to screen for new inhibitors. mdpi.com

Beyond metabolic enzymes, protein kinases, particularly cyclin-dependent kinases (CDKs), have emerged as significant targets for purine-based compounds. nih.gov For example, novel purine analogues have been optimized to selectively inhibit CDK2, a promising target for breast cancer therapy. nih.gov Another critical enzyme class in cancer therapy is topoisomerase. Substituted purines have been identified as a novel structural class of catalytic inhibitors for topoisomerase II, an enzyme essential for cell proliferation. aacrjournals.org

In the realm of infectious diseases, purine-binding riboswitches in bacteria present a novel target. researchgate.net These RNA structures regulate gene expression by binding directly to specific ligands, including purines. Designing purine analogues that bind to these riboswitches can disrupt essential metabolic pathways in pathogens, offering a new line of antimicrobial agents. researchgate.net Furthermore, proteomics approaches have been used to identify previously unknown targets. By using a purine-like scaffold, researchers have identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets, which may open new avenues for understanding the mechanisms of action of these compounds. drugbank.com

The exploration for this compound would likely involve screening against a panel of such targets, including various kinases, metabolic enzymes like PNP and XO, topoisomerases, and potentially microbial riboswitches to uncover its specific biological activity. mdpi.comnih.govaacrjournals.orgresearchgate.net

Synergistic Combinations in Therapeutic Regimens

The efficacy of purine analogues in therapeutic settings, particularly in oncology, is often enhanced when they are used in combination with other agents. This synergistic approach can lead to improved outcomes by attacking cancer cells through multiple mechanisms or by overcoming resistance.

A well-established strategy involves combining purine analogues with agents that cause DNA damage, such as alkylating agents or platinum compounds. nih.gov Purine analogues like fludarabine (B1672870) and cladribine (B1669150) inhibit DNA repair processes, which potentiates the cell-killing effects of DNA-damaging drugs. nih.gov

Another successful combination is with other nucleoside analogues. For instance, the efficacy of cytosine arabinoside (ara-C), a cornerstone in the treatment of acute myeloid leukemia, is significantly enhanced by purine analogues. nih.gov The purine analogues stimulate the enzyme deoxycytidine kinase, leading to increased intracellular accumulation of the active form of ara-C. nih.gov

More recent combination strategies involve pairing purine analogues with targeted therapies, such as monoclonal antibodies. The combination of purine analogues with the anti-CD20 antibody rituximab (B1143277) has shown unexpected clinical synergy in treating lymphoid malignancies. nih.gov Similarly, the development of second-generation purine analogues like clofarabine (B1669196) has led to successful combination trials with drugs like ara-C for treating relapsed acute lymphoblastic leukemia. mdpi.com Research has also explored combining purine analogues with other novel compounds, such as cordycepin, based on in vitro data demonstrating significant synergy. researchgate.net

For a compound like this compound, future research would logically progress to in vitro and in vivo studies testing its combination with standard chemotherapeutic agents and targeted therapies to identify potential synergistic interactions that could be translated into more effective treatment regimens. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization for Structure Elucidation and Confirmation

The definitive identification and confirmation of the structure of a synthesized compound like this compound rely on a suite of advanced analytical techniques. These methods provide unambiguous proof of the molecular structure, purity, and composition.

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR: In the ¹H NMR spectrum of a 7-benzyl substituted purine, the protons on the purine core (H-2 and H-8, and H-6 if unsubstituted) give characteristic signals. For 7-benzyl purine derivatives, the H-8 proton signal typically appears upfield relative to other purine protons, often in the range of δ = 8.12 - 8.32 ppm. mdpi.com The H-2 and H-6 protons resonate at lower fields. mdpi.com The benzyl (B1604629) group introduces signals for the methylene (B1212753) protons (-CH₂-) and the aromatic protons of the phenyl ring. The hydrazinyl group (-NH-NH₂) at the C-6 position would replace the H-6 proton signal, and its own protons would appear as distinct, exchangeable signals.

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For 7-benzyl-purine N-oxides, which are structurally related, the chemical shifts of the purine carbons have been assigned. mdpi.com For instance, C-8 is typically found around 140-145 ppm, while the substituted C-6 would be expected at a different shift compared to unsubstituted purines. mdpi.com The benzyl group carbons, including the methylene carbon and the aromatic carbons, would also be identifiable.

2D-NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) are crucial for confirming assignments by showing correlations between protons and carbons that are two or three bonds apart. This would definitively link the benzyl methylene protons to the N-7 nitrogen of the purine ring and establish the connectivity of the entire molecular framework. nih.gov

A hypothetical ¹H NMR data table for the parent 7-benzylpurine structure is shown below for reference. The introduction of the hydrazinyl group at C6 would alter these values, particularly for the C5 and C6 carbons and nearby protons.

Proton Typical Chemical Shift (δ, ppm)
H-28.91 - 8.96
H-68.43 - 8.85
H-88.12 - 8.32
Benzyl -CH₂-~5.5
Benzyl-Aromatic7.2 - 7.4
Data derived from related 7-benzyl-purine compounds. mdpi.com

Mass spectrometry is essential for determining the molecular weight and elemental formula of a compound.

MS and HR-MS: High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. mdpi.com For this compound (C₁₂H₁₂N₆), the expected exact mass can be calculated and compared to the experimental value. The fragmentation pattern observed in the mass spectrum gives structural clues. Common fragmentation would involve the loss of the benzyl group or cleavage of the hydrazinyl moiety.

GC-MS: Gas Chromatography-Mass Spectrometry can be used for analysis if the compound is sufficiently volatile and thermally stable. It combines the separation power of GC with the detection capabilities of MS. nih.gov For related compounds like 7-Benzyl-6-chloro-7H-purine, GC-MS has been used to obtain mass spectra. nih.gov

Technique Information Provided
MSMolecular weight and fragmentation pattern
HR-MSPrecise molecular formula confirmation
GC-MSSeparation of mixtures and mass analysis

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the IR spectrum would show characteristic absorption bands. Key expected vibrations include N-H stretching from the hydrazinyl group (typically in the 3200-3400 cm⁻¹ region), C=N and C=C stretching from the purine ring system (around 1500-1650 cm⁻¹), and C-H stretching from the aromatic benzyl group and the purine core (around 3000-3100 cm⁻¹). nist.gov

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a pure sample. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula to confirm the compound's elemental composition and purity.

Theoretical Elemental Analysis for C₁₂H₁₂N₆

Element Atomic Mass Number of Atoms Total Mass Percentage (%)
Carbon (C) 12.011 12 144.132 59.99%
Hydrogen (H) 1.008 12 12.096 5.04%
Nitrogen (N) 14.007 6 84.042 34.97%

| Total | | | 240.27 | 100.00% |

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